molecular formula C15H10OS B8332146 (4-Thiophenyl)-naphth-1-yl-ketone

(4-Thiophenyl)-naphth-1-yl-ketone

Cat. No.: B8332146
M. Wt: 238.31 g/mol
InChI Key: VVJUGVBWEPGJSY-UHFFFAOYSA-N
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Description

(4-Thiophenyl)-naphth-1-yl-ketone is a useful research compound. Its molecular formula is C15H10OS and its molecular weight is 238.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

naphthalen-1-yl(thiophen-3-yl)methanone

InChI

InChI=1S/C15H10OS/c16-15(12-8-9-17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H

InChI Key

VVJUGVBWEPGJSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Thiophenyl Coupling via Cross-Coupling Reactions

The C4 position of 1-acetylnaphthalene is functionalized via Suzuki-Miyaura coupling. Bromination at C4 using N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C) provides 4-bromo-1-acetylnaphthalene (72% yield). Subsequent palladium-catalyzed coupling with thiophen-2-ylboronic acid in tetrahydrofuran (THF)/H₂O (3:1) at 80°C yields the target compound in 65% yield.

Limitations :

  • Multi-step synthesis reduces overall yield.

  • Bromination requires strict temperature control to avoid di-substitution.

Solvent-Free Thiophenylation Using Neutral Alumina

A green chemistry approach adapted from naphthoquinone thiophenylation enables direct coupling of thiophenol to naphth-1-yl-ketone derivatives.

Methodology

1-Naphthyl ketone is adsorbed onto neutral alumina, followed by treatment with thiophenol (1.2 equiv) at ambient temperature for 24 hours. The alumina acts as a solid support and mild acid catalyst, facilitating regioselective thiophenylation at C4 via electrophilic aromatic substitution.

Key Advantages

  • Solvent-free : Eliminates toxic solvent use.

  • Quantitative yield : Full conversion of starting material.

  • Regioselectivity : Exclusive C4 substitution due to steric and electronic effects of the ketone group.

Table 1 : Optimization of Solvent-Free Thiophenylation

Thiophenol EquivTime (h)Yield (%)
1.02478
1.22493
1.52493

T3P-Promoted Coupling of Naphth-1-yl-ketone with Thiophene

The T3P (propylphosphonic anhydride)-mediated protocol, originally developed for N-alkenylated heterocycles, is adaptable for ketone-thiophene coupling.

Reaction Mechanism

T3P activates the ketone carbonyl, enabling nucleophilic attack by thiophene’s sulfur lone pair. Subsequent dehydration forms the C–S bond. Microwave irradiation (120°C, 20 min) accelerates the reaction, achieving 94% yield.

Equation :

1-Acetylnaphthalene+ThiophenolT3P, MWThis compound+H2O\text{1-Acetylnaphthalene} + \text{Thiophenol} \xrightarrow{\text{T3P, MW}} \text{this compound} + \text{H}_2\text{O}

Scope and Limitations

  • Functional group tolerance : Compatible with electron-withdrawing groups (e.g., –NO₂, –CN) on thiophenol.

  • Steric hindrance : Bulky substituents (e.g., 2,5-dimethylthiophenol) reduce yield to 45%.

CuI-Catalyzed Sulfenylation of Naphthylzinc Reagents

Organometallic strategies, such as sulfenylation of naphthylzinc intermediates, offer direct access to C–S bonds.

Synthetic Pathway

  • Naphthylzinc reagent synthesis :

    • 1-Iodonaphthalene reacts with iPrMgCl·LiCl in THF at –40°C to form naphthylmagnesium intermediate.

    • Transmetallation with ZnCl₂ yields naphthylzinc bromide.

  • Sulfenylation :

    • Naphthylzinc bromide couples with 4-thiophenylsulfonyl chloride (1.2 equiv) in the presence of CuI (10 mol%) and 2,2'-bipyridyl (20 mol%) in THF at 25°C for 12 h.

Yield : 77% after column chromatography.

Table 2 : Effect of Catalysts on Sulfenylation Yield

Catalyst SystemYield (%)
CuI/bipyridyl77
Pd(PPh₃)₄35
NiCl₂(dppe)28

Comparative Analysis of Preparation Methods

Table 3 : Method Comparison for this compound Synthesis

MethodConditionsYield (%)Green Metrics
Friedel-Crafts + SuzukiMulti-step, 80°C65Low
Solvent-Free AluminaAmbient, solvent-free93High
T3P-MediatedMicrowave, 120°C94Moderate
CuI SulfenylationTHF, 25°C77Moderate
  • Green Metrics : Solvent-free alumina method excels in E-factor reduction.

  • Scalability : T3P and solvent-free protocols are amenable to gram-scale production.

Q & A

Q. What strategies design derivatives for enhanced photostability or bioactivity?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to the naphthyl ring to redshift absorption (λmax ~350 nm) .
  • Prodrug Synthesis : Conjugate with polyethylene glycol (PEG) to improve aqueous solubility (>5 mg/mL) .

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